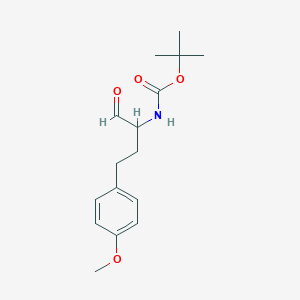
tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate is an organic compound with the molecular formula C16H23NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and organoindium reagents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Scientific Research Applications
tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex organic compounds. In biology, it is used in the study of biosynthetic and biodegradation pathways. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl (4-(4-methoxyphenyl)-1-oxobutan-2-yl)carbamate include tert-Butyl (4-ethynylphenyl)carbamate and tert-Butyl (4-methoxyphenyl)carbamate .
Uniqueness: What sets this compound apart from similar compounds is its unique reactivity pattern and its wide range of applications in various fields. Its ability to undergo various chemical reactions and its use in the synthesis of complex organic compounds make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methoxyphenyl)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-18)8-5-12-6-9-14(20-4)10-7-12/h6-7,9-11,13H,5,8H2,1-4H3,(H,17,19) |
InChI Key |
FXWXTAPHEQXBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















